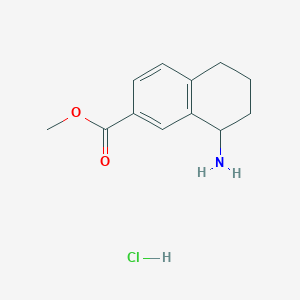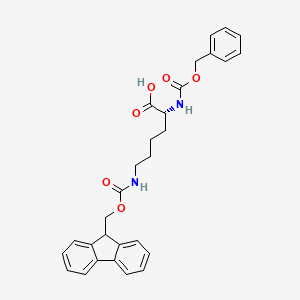
Z-D-Lys(Fmoc)-OH
説明
Z-D-Lys(Fmoc)-OH is a chemical compound with the molecular formula C29H30N2O6 and a molecular weight of 502.57 . It is a white or off-white solid and is used as a building block for short polar peptides containing D-lysine . It is easier to purify when Z-protected, because it becomes more lipophilic .
Molecular Structure Analysis
The IUPAC name for Z-D-Lys(Fmoc)-OH is (2R)-2- { [ (benzyloxy)carbonyl]amino}-6- { [ (9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid . The InChI code is 1S/C29H30N2O6/c32-27 (33)26 (31-29 (35)36-18-20-10-2-1-3-11-20)16-8-9-17-30-28 (34)37-19-25-23-14-6-4-12-21 (23)22-13-5-7-15-24 (22)25/h1-7,10-15,25-26H,8-9,16-19H2, (H,30,34) (H,31,35) (H,32,33)/t26-/m1/s1 .Physical And Chemical Properties Analysis
Z-D-Lys(Fmoc)-OH is a white or off-white solid . It has a molecular weight of 502.57 . It should be stored at 0-8°C .科学的研究の応用
Gene Delivery Systems and Cytotoxicity
Z-D-Lys(Fmoc)-OH and related compounds have been studied for their applications in gene delivery systems. The cytotoxic effects of various water-soluble, cationic macromolecules, including those related to Z-D-Lys(Fmoc)-OH, on L929 mouse fibroblasts were assessed using the MTT assay, LDH release, and microscopic observations. These studies aimed to understand the interaction of such polycations with cell membranes, which is crucial for optimizing non-viral gene delivery systems. The cytotoxicity was found to be time- and concentration-dependent, with molecular weight and cationic charge density being key factors for cell damage. The research did not detect any apoptosis, suggesting a necrotic cell reaction induced by these compounds (Fischer et al., 2003).
Peptide Ligation and Synthesis
Z-D-Lys(Fmoc)-OH has been utilized in the synthesis of azido-protected peptides via the copper(II)-catalyzed diazo transfer method. This method allows for efficient peptide ligation using the azido peptide and a peptide thioester without significant side reactions. The azido group can be easily reduced to an amino group after peptide condensation, showcasing a method to incorporate Z-D-Lys(Fmoc)-OH into peptides for various applications (Katayama et al., 2008).
Supramolecular Gels and Biomedical Applications
The incorporation of Z-D-Lys(Fmoc)-OH into supramolecular gels has been investigated for biomedical applications. These gels, due to their biocompatible and biodegradable properties, have potential uses in the medical field. The study explored the effect of adding Z-D-Lys(Fmoc)-OH to supramolecular gels on their antimicrobial activity, demonstrating the material's relevance in biomedical research (Croitoriu et al., 2021).
Fluorescent Labeling in Peptide Synthesis
Z-D-Lys(Fmoc)-OH has been part of methodologies for the synthesis of fluorescently labeled peptides. An efficient, automated, and microwave-assisted synthesis approach using Fmoc solid-phase synthesis included Z-D-Lys(Fmoc)-OH for the development of carboxyfluorescein-labeled peptides. This demonstrates the compound's utility in creating fluorescent markers for biological evaluation, which is essential for various research and diagnostic purposes (Kowalczyk et al., 2009).
PPARgamma Ligand and Insulin Sensitizing Activity
In a study exploring the pharmaceutical applications of related compounds, FMOC-L-Leucine was identified as a PPARgamma ligand with potent insulin-sensitizing yet weak adipogenic activity. This research highlights the potential of Fmoc-protected amino acids in developing selective modulators for therapeutic applications, suggesting that similar studies might explore the capabilities of Z-D-Lys(Fmoc)-OH in this domain (Rocchi et al., 2001).
将来の方向性
The future directions for Z-D-Lys(Fmoc)-OH are likely to involve its continued use in peptide synthesis, particularly for the synthesis of peptides containing D-lysine. Its use in proteomics research has also been mentioned . As techniques in peptide synthesis and proteomics continue to advance, it is likely that new applications for Z-D-Lys(Fmoc)-OH will be discovered.
特性
IUPAC Name |
(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O6/c32-27(33)26(31-29(35)36-18-20-10-2-1-3-11-20)16-8-9-17-30-28(34)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,30,34)(H,31,35)(H,32,33)/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKKPRSYVVUBTR-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-Lys(Fmoc)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



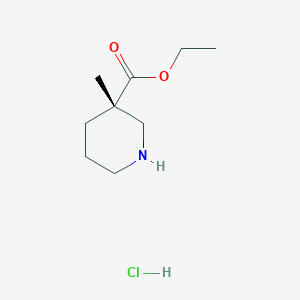
![5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride](/img/structure/B1434489.png)
![methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B1434490.png)
![N-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434495.png)
![(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1434498.png)
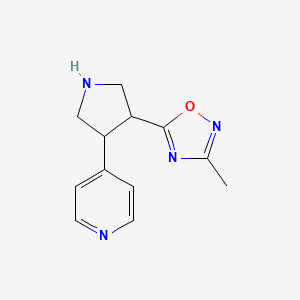
![3-Methyl-6-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1434501.png)


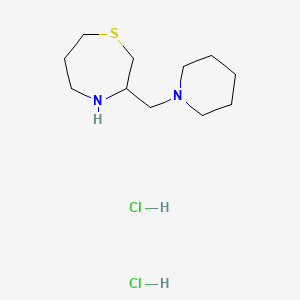
![Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B1434506.png)


